molecular formula C19H19ClN4O2S2 B3539182 3-chloro-4-methyl-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide

3-chloro-4-methyl-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide

Cat. No.: B3539182
M. Wt: 435.0 g/mol
InChI Key: VAZKRISBOUWOMS-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a benzamide core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-methylaniline with propanoyl isothiocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-aminophenylcarbamothioyl chloride to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure control, along with continuous stirring, ensures consistent quality and efficiency. Purification processes such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution or alkoxides in alcoholic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

3-chloro-4-methyl-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methyl-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzamide
  • 3-chloro-4-methyl-N-(4-methylbenzylidene)aniline

Uniqueness

Compared to similar compounds, 3-chloro-4-methyl-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide stands out due to its specific structural features, such as the presence of both chloro and methyl groups, which can influence its reactivity and biological activity. Its unique combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-4-methyl-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2S2/c1-3-16(25)23-18(27)21-13-6-8-14(9-7-13)22-19(28)24-17(26)12-5-4-11(2)15(20)10-12/h4-10H,3H2,1-2H3,(H2,21,23,25,27)(H2,22,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZKRISBOUWOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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